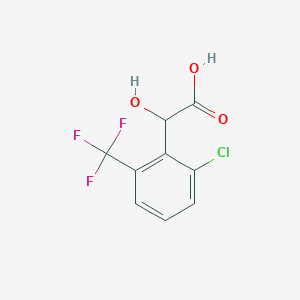
(2-Chloro-5-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to a pyridine ring, along with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of {[2-hydroxy-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine.
Oxidation: Formation of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine N-oxide.
Reduction: Formation of {[2-chloro-5-(trifluoromethyl)piperidin-3-yl]methyl}(methyl)amine.
Applications De Recherche Scientifique
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the development of agrochemicals and specialty chemicals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of {[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting or modifying their activity through covalent or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
{[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methyl}(methyl)amine is unique due to the presence of both a trifluoromethyl group and a methylamine group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H8ClF3N2 |
|---|---|
Poids moléculaire |
224.61 g/mol |
Nom IUPAC |
1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c1-13-3-5-2-6(8(10,11)12)4-14-7(5)9/h2,4,13H,3H2,1H3 |
Clé InChI |
HCCNNUZSXJUFQH-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C(N=CC(=C1)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


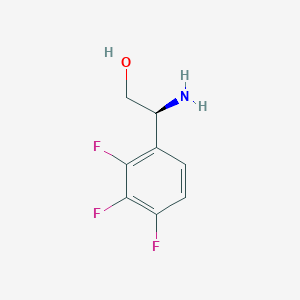
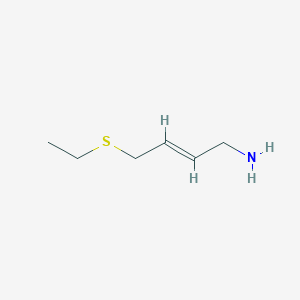
methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)
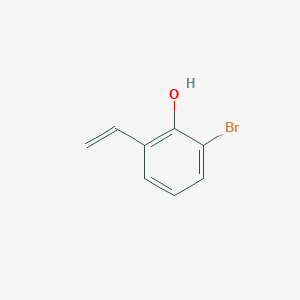
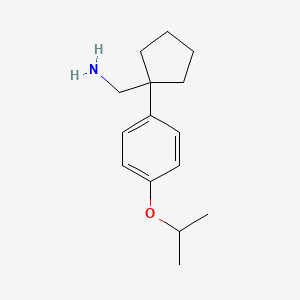
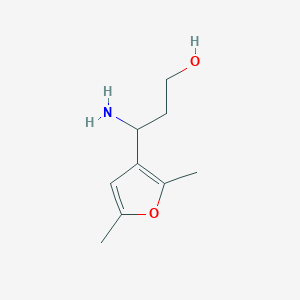


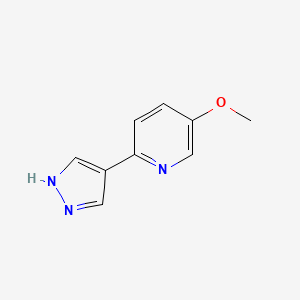
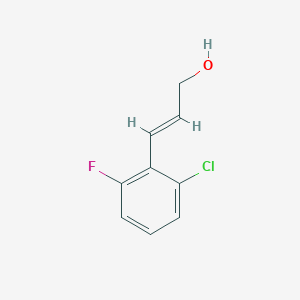
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)

![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
